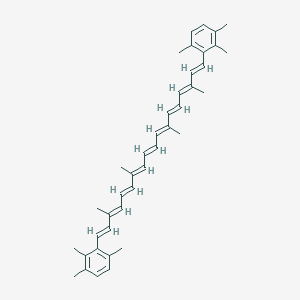

Isorenieratene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isorenieratene is a diterpenoid and a carotenoid phi-end group.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Isorenieratene has been identified as a potent antioxidant, particularly in protecting cells from oxidative stress induced by ultraviolet B (UVB) radiation. Research has shown that this compound can significantly increase the survival rate of ARPE-19 cells (a human retinal pigment epithelium cell line) exposed to UVB radiation. In experiments where cells were treated with this compound prior to UVB exposure, there was a notable reduction in reactive oxygen species (ROS) production and apoptosis rates compared to control groups .

Table 1: Effects of this compound on ARPE-19 Cells Under UVB Radiation

| UVB Dose (mJ/cm²) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 88.4 | Low |

| 30 | Not specified | Not specified |

| 60 | Not specified | Not specified |

| 90 | 79.9 | Reduced |

Note: Data indicates protective effects at varying UVB doses .

Role in Carotenoid Biosynthesis

This compound is produced by certain bacteria, particularly green sulfur bacteria, under light-induced conditions. This biosynthetic pathway involves specific genes that regulate the production of carotenoids, including this compound and β-carotene. Understanding this biosynthesis can provide insights into the metabolic processes of these bacteria and their ecological roles .

Case Study: Carotenoid Production in Streptomyces coelicolor

In a study involving Streptomyces coelicolor, researchers demonstrated that light exposure induces carotenoid biosynthesis, resulting in the accumulation of this compound among other carotenoids. This process highlights the significance of environmental factors in microbial metabolism and potential applications in biotechnology for carotenoid production .

Environmental Indicators

This compound serves as a biomarker for euxinic conditions in aquatic environments. Its presence in sediments and rocks can indicate historical anoxic events and the ecological conditions of ancient water bodies. This application is crucial for paleoclimatology and understanding past environmental changes .

Photoprotection Mechanism

The photoprotective properties of this compound are attributed to its ability to quench singlet oxygen and other reactive species generated during light exposure. Studies have shown that this compound exhibits similar quenching effects to other carotenoids like lutein and zeaxanthin under UVB radiation, making it a valuable compound for further research into photoprotection mechanisms .

Potential Therapeutic Applications

Given its antioxidant properties and ability to modulate cellular responses to oxidative stress, this compound has potential therapeutic applications, particularly in protecting retinal cells from damage associated with age-related macular degeneration (AMD). The modulation of TSPO (translocator protein) expression by this compound suggests a pathway through which it may exert neuroprotective effects .

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Mechanism/Effect |

|---|---|

| Retinal Protection | Reduces oxidative stress and apoptosis |

| Antioxidant Therapy | Scavenges reactive oxygen species |

| Environmental Monitoring | Indicates euxinic conditions |

Propiedades

Número CAS |

524-01-6 |

|---|---|

Fórmula molecular |

C40H48 |

Peso molecular |

528.8 g/mol |

Nombre IUPAC |

1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,3,6-trimethylphenyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |

InChI |

InChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+ |

Clave InChI |

ZCIHMQAPACOQHT-YSEOPJLNSA-N |

SMILES |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |

SMILES isomérico |

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C=CC(=C2C)C)C)\C)\C)/C)/C)C |

SMILES canónico |

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C |

Sinónimos |

isorenieratene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.